molecular formula C34H47NO11 B1665448 Aconitine CAS No. 302-27-2

Aconitine

Cat. No.: B1665448
CAS No.: 302-27-2
M. Wt: 645.7 g/mol
InChI Key: XFSBVAOIAHNAPC-UHVGQKBVSA-N
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Description

Aconitine is an alkaloid with a diterpenoid structure that occurs naturally in the roots of Aconitum napellus (Ranunculaceae), or the monkshood plant . It is the principal alkaloid in the A. napellus root .


Synthesis Analysis

The synthesis of this compound involves several steps. From ®- (−)-carvone-derived 20, a chiral 2-methylenecyclohexane-1,3,5-triol derivative 19 is first prepared . A substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate 25 derived from 19 provides a fully decorated A-ring building block 17 . The first reported synthesis of a fully functionalized this compound AE fragment 16 is achieved from 17 by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .


Molecular Structure Analysis

This compound is a C19-norditerpenoid, based on its presence of this C18 carbon . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . This compound is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ -generated nitrone intermediate . This provides a fully decorated A-ring building block . The synthesis of a fully functionalized this compound AE fragment is achieved by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .


Physical and Chemical Properties Analysis

This compound has a molecular formula of C34H47NO11 and a molecular weight of 645.75 . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . This compound is also soluble in mixtures of alcohol and water if the concentration of alcohol is high enough .

Scientific Research Applications

Mitochondrial Energy Metabolism Dysfunction

Aconitine, derived from Aconitum L., impacts mitochondrial energy metabolism. In SH-SY5Y cells, it suppresses cell proliferation and increases reactive oxygen species (ROS), leading to excessive lactate dehydrogenase release. This compound induces a significant decrease in ATP production, basal respiration, proton leak, maximal respiration, and succinate dehydrogenase activity. These effects may be attributed to the inhibition of AMPK signaling and abnormal mitochondrial dynamics (Yang et al., 2021).

Cardiac Function and Safety

This compound has been linked to changes in body weight and rectal temperature in mice due to its cardiovascular effects. Chronic this compound administration in mice leads to a decrease in body weight gain and transient rectal hypothermia. This indicates that this compound's long-term use might affect cardiac metabolism and safety, which is crucial for understanding its therapeutic and toxicological profile (Wada et al., 2006).

Effects on Potassium Channels

This compound blocks HERG and Kv1.5 potassium channels, which are relevant to cardiac function. It exhibits voltage-, time-, and frequency-dependent inhibition on these channels, suggesting a possible mechanism for this compound-induced arrhythmias in animal models (Li et al., 2010).

Cardiomyocyte Damage

This compound induces cardiomyocyte damage by affecting BNIP3-dependent mitophagy and the TNFα-NLRP3 signaling axis. This understanding is vital for comprehending the cardiotoxicity and neurotoxicity risks associated with this compound usage (Peng et al., 2019).

Metabolism Pathways

The metabolism of this compound involves various cytochrome P450 isozymes. CYP3A4/5 and CYP2D6 play a critical role in its metabolism, providing insights into this compound's pharmacokinetics and interactions with other drugs (Tang et al., 2011).

Neurological Impact

This compound's effect on the dopaminergic nervous system has been studied in zebrafish and SH-SY5Y cells. It affects dopamine homeostasis and activates the AC/cAMP/PKA pathway, leading to nerve cell damage. These insights are crucial for understanding this compound's neurological implications (Zhou et al., 2022).

Mechanism of Action

Target of Action

Aconitine, a primary bioactive diterpene alkaloid derived from Aconitum L plants , primarily targets the voltage-gated sodium ion channels . These channels are heteromeric glycoproteins found in the membrane of cells in excitable tissue, such as muscles and neurons . They are highly selective for sodium ions, open rapidly to depolarize the membrane, and close to repolarize the membrane .

Mode of Action

This compound binds to the receptor at the neurotoxin binding site 2 on the alpha-subunit of the channel protein . This binding results in a sodium-ion channel that stays open longer . This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state . This leads to a depolarizing shift of the resting membrane potential and causes repetitive firing of action potentials in excitable membranes .

Biochemical Pathways

This compound affects several biochemical pathways. It activates voltage-dependent Na+ channels in the thymus, promoting thymic T cell development . It also inhibits Bcl-2 gene expression and activates the downstream gene Caspase-3 to promote tumor cell apoptosis through the regulation of the NF-κB signaling pathway .

Pharmacokinetics

It is known that this compound and its intermediate derivatives undergo metabolic conversion into derivatives with benzoyl- or amine-diterpenoid structures . This process likely occurs primarily in the mucosa of the gastrointestinal tract, liver, and plasma .

Result of Action

This compound has several molecular and cellular effects. It has been shown to lead to a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 . It also induces neurotoxicity by modulating multiple pathways, including the MAPK signaling pathway and AKT protein-related pathway, disrupting cell membrane integrity, impairing mitochondrial function, affecting cellular energy metabolism, and inducing apoptosis .

Safety and Hazards

Aconitine is very toxic if swallowed and may be toxic by skin contact or inhalation . In humans, as little as 2 mg may cause death .

Biochemical Analysis

Biochemical Properties

Aconitine is a C19-norditerpenoid . It is barely soluble in water, but very soluble in organic solvents such as chloroform or diethyl ether . Like many other alkaloids, the basic nitrogen atom in one of the six-membered ring structure of this compound can easily form salts and ions, giving it affinity for both polar and lipophilic structures (such as cell membranes and receptors) and making it possible for the molecule to pass the blood–brain barrier .

Cellular Effects

This compound has been reported to exhibit anti-cancerous activity in mice gastric cancer cells and S180 cells, as well as has the ability to inhibit spontaneous metastasis of Lewis lung cancer cells . It has also been shown to cause a significant reduction in tumor cell proliferation, a noteworthy increase in the rate of apoptosis among tumor cells, a decrease in the thymus index, and a reduction in the expression level of Bcl-2 .

Molecular Mechanism

This compound binds to the channel at the neurotoxin binding site 2 on the alpha subunit (the same site bound by batrachotoxin, veratridine, and grayanotoxin). This binding results in a sodium-ion channel that stays open longer. This compound suppresses the conformational change in the sodium-ion channel from the active state to the inactive state .

Temporal Effects in Laboratory Settings

This compound has been studied extensively, but the investigation of appropriate in vivo pharmacokinetic model are limited . Researchers have discovered several approaches that can effectively mitigate the toxic and side effects of this compound while enhancing its pharmacological efficacy .

Dosage Effects in Animal Models

In different mice pain models, this compound treatment at concentration of 0.3 mg/kg and 0.9 mg/kg improved the pain thresholds of mice similar to the positive drug aspirin at the concentration of 200 mg/kg . These results demonstrated that this compound treatment revealed significant analgesic effects in both acute thermal stimulus pain model and chemically-induced visceral pain model .

Metabolic Pathways

This compound exhibits a highly intricate biological metabolism, primarily occurring in the liver, stomach, and intestine . The metabolic process involves the catalysis of a hydrolysis reaction by carboxylesterase . Notably, the identification of hydroxylation, deoxidation, and demethylation products through liquid chromatography-mass spectrometry has been reported .

Transport and Distribution

The critical role of uptake transporters mediating the transport of this compound alkaloids into the liver and the kidneys has been investigated . The resulting data suggest that the uptake transporters are involved in the exposure to this compound either in the liver or kidneys, and that liquorice may exhibit detoxification effects by inhibiting the function of those transporters .

Subcellular Localization

Given its interaction with sodium-ion channels, it is likely to be found in the cell membrane where these channels are located

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Aconitine involves several steps, including the synthesis of key intermediates and the final coupling reaction to form the target compound.", "Starting Materials": [ "Benzoyl chloride", "Acetic anhydride", "Methylamine", "Propionyl chloride", "Benzaldehyde", "Acetone", "Acetic acid", "Ethylamine", "Acetyl chloride", "Phenylacetic acid", "Methanol", "Sodium borohydride", "Methanesulfonic acid", "Triethylamine", "Tetrahydrofuran", "Sodium hydroxide", "Hydrochloric acid", "Potassium carbonate", "Diethyl ether", "Sodium bicarbonate", "Chloroform", "Hexane", "Ethyl acetate", "Water" ], "Reaction": [ "Synthesis of benzoylmethylamine: benzoyl chloride + methylamine -> benzoylmethylamine", "Synthesis of benzoylpropionylmethylamine: benzoylmethylamine + propionyl chloride -> benzoylpropionylmethylamine", "Synthesis of benzoylaconine: benzoylpropionylmethylamine + benzaldehyde -> benzoylaconine", "Synthesis of aconitine: benzoylaconine + acetic anhydride + acetone + acetic acid -> aconitine", "Optional steps for further purification: aconitine + methanol + sodium borohydride -> diacetylaconitine, diacetylaconitine + methanesulfonic acid + triethylamine -> aconitine, aconitine + tetrahydrofuran + sodium hydroxide -> aconitine, aconitine + hydrochloric acid + potassium carbonate + diethyl ether -> aconitine, aconitine + sodium bicarbonate + chloroform + hexane + ethyl acetate + water -> aconitine" ] }

CAS No.

302-27-2

Molecular Formula

C34H47NO11

Molecular Weight

645.7 g/mol

IUPAC Name

[(1S,4R,5R,7S,8R,9R,10R,13R,16S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate

InChI

InChI=1S/C34H47NO11/c1-7-35-15-31(16-41-3)20(37)13-21(42-4)33-19-14-32(40)28(45-30(39)18-11-9-8-10-12-18)22(19)34(46-17(2)36,27(38)29(32)44-6)23(26(33)35)24(43-5)25(31)33/h8-12,19-29,37-38,40H,7,13-16H2,1-6H3/t19?,20?,21-,22?,23-,24-,25?,26+,27-,28+,29?,31-,32+,33-,34+/m0/s1

InChI Key

XFSBVAOIAHNAPC-UHVGQKBVSA-N

Isomeric SMILES

CCN1C[C@@]2(C(C[C@@H]([C@]34[C@H]1[C@H]([C@@H](C23)OC)[C@]5([C@H](C([C@]6(CC4C5[C@H]6OC(=O)C7=CC=CC=C7)O)OC)O)OC(=O)C)OC)O)COC

SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)OC(=O)C)OC)OC)O)COC

Appearance

Solid powder

melting_point

204.0 °C

302-27-2

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Acetylbenzoyl aconine
Acetylbenzoyl-aconine
Acetylbenzoylaconine
Aconitane-3,8,13,14,15-pentol, 20-ethyl-1,6,16-trimethoxy-4-(methoxymethyl)-, 8-acetate 14-benzoate, (1alpha,3alpha,6alpha,14alpha,15alpha,16beta)-
Aconitine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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